Monoglutamate DHFR Inhibition: >2500-Fold Weaker Than Methotrexate, Enabling Prodrug Selectivity
As a monoglutamate, dmAMT is an exceptionally weak inhibitor of purified human DHFR (WI-L2 lymphoblast enzyme), with an IC50 exceeding 50 µM. In contrast, methotrexate inhibits the same enzyme with an IC50 of 0.02 µM, representing a >2500-fold difference . The 2-desamino analog (without the 2-methyl group) shows an IC50 of 0.081 µM, still approximately 4-fold more potent than dmAMT, but substantially weaker than MTX. This near-complete loss of monoglutamate DHFR activity is the mechanistic basis for dmAMT's prodrug-like behavior: cytotoxicity in intact cells requires intracellular polyglutamylation, creating a dependency on FPGS activity that is absent for MTX and AMT [REFS-1, REFS-2].
| Evidence Dimension | DHFR inhibition (IC50) by monoglutamate forms |
|---|---|
| Target Compound Data | dmAMT (2-desamino-2-methylaminopterin) monoglutamate: IC50 > 50 µM against human WI-L2 DHFR |
| Comparator Or Baseline | Methotrexate (MTX) monoglutamate: IC50 = 0.02 µM; 2-Desamino-AMT monoglutamate: IC50 = 0.081 µM (WI-L2 DHFR) |
| Quantified Difference | dmAMT vs. MTX: >2500-fold weaker; dmAMT vs. 2-desamino-AMT: >600-fold weaker monoglutamate DHFR inhibition |
| Conditions | Purified human DHFR from MTX-resistant WI-L2 lymphoblasts; affinity chromatography purification as previously described |
Why This Matters
This extreme differential in monoglutamate DHFR potency means dmAMT is uniquely suited as a probe for FPGS-dependent pharmacology—unlike MTX, dmAMT's cellular activity is entirely gated by polyglutamylation capacity, enabling selective interrogation of tumors with high FPGS expression.
- [1] Rosowsky A, Forsch RA, Freisheim JH, Moran RG. J Med Chem. 1989;32(3):517-520. Table I: DHFR IC50 values for MTX (0.02 µM), 2-desaminoAMT (0.081 µM), and 2-desamino-2-methylAMT (>50 µM). View Source
- [2] Rosowsky A, et al. Cancer Res. 1992;52(8):2148-2155. Confirms monoglutamate dmAMT is only a weak DHFR inhibitor; polyglutamylation required for potent enzyme inhibition. View Source
